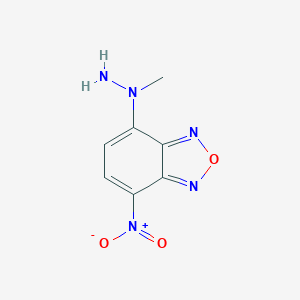

4-(1-Methylhydrazino)-7-nitrobenzofurazan

Übersicht

Beschreibung

4-(1-Methylhydrazino)-7-nitrobenzofurazan is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofurazan ring substituted with a nitro group and a methylhydrazino group, making it an interesting subject for research in organic chemistry and related disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chloro-7-nitrobenzofurazan with methylhydrazine under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 4-(1-Methylhydrazino)-7-nitrobenzofurazan are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1-Methylhydrazino)-7-nitrobenzofurazan undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using hydrazine derivatives to form different hydrazino compounds.

Substitution: The methylhydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrazine and its derivatives are frequently used as reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium carbonate.

Major Products: The major products formed from these reactions include various substituted benzofurazan derivatives, which can be further utilized in different chemical applications .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

MNBDH serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The nitro group can be reduced to an amino group.

- Reduction : It can be reduced using hydrazine derivatives.

- Substitution : The methylhydrazino group participates in nucleophilic substitution reactions.

Biological Applications

MNBDH and its derivatives are studied for their potential biological activities, which include:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.

- Anticancer Properties : Research indicates potential antitumor effects due to the compound's ability to interfere with cellular processes involved in tumor growth.

- Fluorogenic Substrate Development : MNBDH has been optimized as a fluorogenic substrate in assays for detecting DNA through peroxidase-mimicking DNAzymes. This application allows for sensitive detection of single-stranded DNA targets with low detection limits (1 nmol L) .

Analytical Chemistry

MNBDH is utilized as a derivatizing agent for the analysis of aldehydes and ketones. Its ability to form stable hydrazones makes it suitable for air monitoring applications, particularly in analyzing tobacco smoke .

Case Study 1: Fluorescence Assay Development

A study characterized MNBDH as a new fluorogenic substrate in peroxidation reactions catalyzed by DNAzymes. The optimized conditions led to the development of an assay capable of detecting DNA at extremely low concentrations .

Case Study 2: Monitoring Air Quality

Research demonstrated the use of MNBDH for monitoring aldehyde levels in air samples. The compound reacts with carbonyl compounds under acidic conditions, facilitating the detection of harmful substances .

Wirkmechanismus

The mechanism of action of 4-(1-Methylhydrazino)-7-nitrobenzofurazan involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylhydrazino group can also participate in reactions that modify the compound’s activity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 4-(1-Methylhydrazino)-3-nitrobenzonitrile

- 5-(1-Methylhydrazino)-1,2,3-thiadiazole

- 1-Methyl-2-benzylhydrazine

Uniqueness: 4-(1-Methylhydrazino)-7-nitrobenzofurazan is unique due to its specific substitution pattern on the benzofurazan ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-(1-Methylhydrazino)-7-nitrobenzofurazan (MNBDH) is a multifunctional compound primarily recognized for its applications in biological experiments as a dye and substrate. Its unique structure allows it to engage in various biochemical interactions, making it a subject of interest in medicinal chemistry and bioanalytical methods. This article explores the biological activity of MNBDH, focusing on its mechanisms, applications, and relevant case studies.

MNBDH is derived from 7-nitrobenzofurazan, a compound known for its fluorescent properties. The addition of a methylhydrazino group enhances its reactivity and potential utility in biological assays. The molecular formula for MNBDH is CHNO, and its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of MNBDH can be attributed to several mechanisms:

- Fluorescent Properties : MNBDH is utilized as a fluorogenic substrate in various assays, particularly in detecting nucleic acids. Upon oxidation by peroxidases or DNAzymes, it generates a fluorescent signal, facilitating the detection of specific DNA sequences with high sensitivity .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of MNBDH exhibit antimicrobial properties. The compound's ability to disrupt bacterial cell membranes has been noted, suggesting potential applications in developing new antimicrobial agents.

- Neurotoxicity Studies : Research has shown that compounds similar to MNBDH can interact with monoamine oxidase (MAO) enzymes, which are crucial in neurochemistry. While MNBDH itself has not been directly linked to neurotoxicity, understanding its analogs provides insights into its potential effects on neuronal health .

Case Study: Fluorogenic Substrate Development

A significant study explored the optimization of MNBDH as a fluorogenic substrate for DNA detection. The research focused on various parameters affecting fluorescence intensity, including pH levels and hydrogen peroxide concentration. The results demonstrated that:

- The optimal concentration of hydrogen peroxide for the reaction was found to be between 20-30 mmol L, beyond which the reaction rate decreased due to potential damage to the DNAzyme involved .

- The detection limit achieved was 1 nmol L for single-stranded DNA targets, showcasing the compound's utility in sensitive bioanalytical applications.

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Fluorescence | Oxidation by peroxidases/DNAzymes | |

| Antimicrobial | Disruption of bacterial membranes | |

| Neurotoxicity | Interaction with MAO enzymes |

Applications in Research

The diverse biological activities of MNBDH make it a versatile tool in research:

- Bioanalytical Methods : Its use as a fluorogenic substrate allows for real-time monitoring of biochemical reactions, particularly in nucleic acid detection.

- Potential Therapeutics : Ongoing investigations into its antimicrobial properties could lead to novel treatments for resistant bacterial strains.

- Neuroscience Research : Understanding the interactions of similar compounds with MAO may provide insights into neurodegenerative diseases.

Eigenschaften

IUPAC Name |

1-methyl-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c1-11(8)4-2-3-5(12(13)14)7-6(4)9-15-10-7/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUXVETWVIWDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C2=NON=C12)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393400 | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214147-22-5 | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Methylhydrazino)-7-nitrobenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) primarily used for in scientific research?

A1: MNBDH is primarily utilized as a derivatizing agent for the analysis of aldehydes and ketones, particularly in air monitoring and tobacco smoke analysis. [, , ] This is due to its ability to react with carbonyl compounds in acidic media, forming detectable MNBD-hydrazones. []

Q2: How does the reactivity of MNBDH compare to other similar reagents, like 2,4-dinitrophenylhydrazine (DNPH)?

A2: MNBDH demonstrates some advantages over DNPH. Firstly, it exhibits a faster reaction rate with carbonyl compounds. [] Secondly, while both reagents are susceptible to oxidation by ozone and nitrogen dioxide, MNBDH forms a single, easily separable product (N-methyl-4-amino-7-nitrobenzofurazan or MNBDA). [] This characteristic enhances selectivity and lowers detection limits compared to DNPH. []

Q3: What analytical techniques are commonly employed to detect and quantify MNBDH derivatives?

A4: High-performance liquid chromatography (HPLC) coupled with various detection methods is widely used. For instance, HPLC with UV/visible detection is effective for analyzing formaldehyde hydrazone formed with MNBDH. [] Additionally, HPLC coupled with fluorescence detection is employed for nitrite determination using MNBDH. [] LC-APCI-MS with negative ionization has also been successfully used for analyzing glyoxal-DNPH derivatives. []

Q4: Beyond aldehyde and ketone analysis, does MNBDH have other applications in research?

A5: Yes, MNBDH has shown potential in other areas. It can be utilized for nitrite determination in water samples using fluorescence spectroscopy and HPLC methods. [] Furthermore, it acts as a fluorogenic substrate for peroxidase-like DNAzyme, opening possibilities in biosensing and bioanalytical applications. []

Q5: Are there any known limitations or drawbacks associated with using MNBDH?

A6: While generally considered an effective reagent, certain limitations exist. The stability of the hydrazones formed with unsaturated carbonyl compounds, especially under standard analytical conditions, requires further investigation. [] Additionally, comprehensive toxicological data and environmental impact assessments are limited and require further research.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.